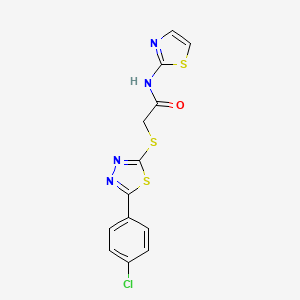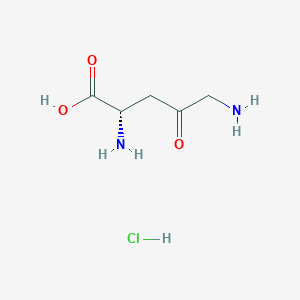
(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
- (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
Uniqueness
(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural diversity and potential for unique interactions with biological targets.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(4-cyclopropyl-1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-5-7(6-2-3-6)8(4-9)10-11/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
HHWFJRSIUKVJHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)CN)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


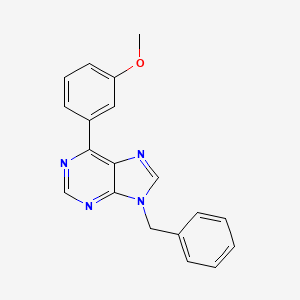
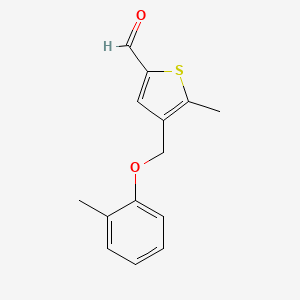
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

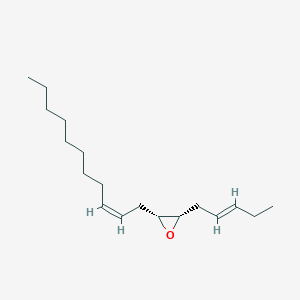
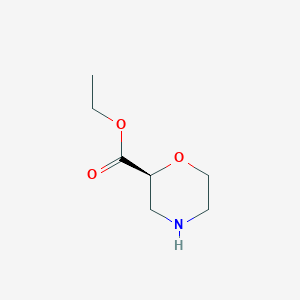
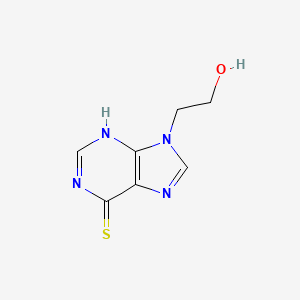
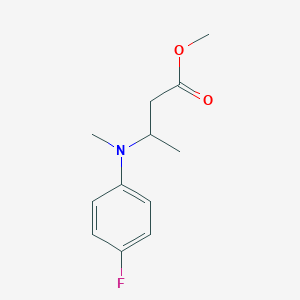

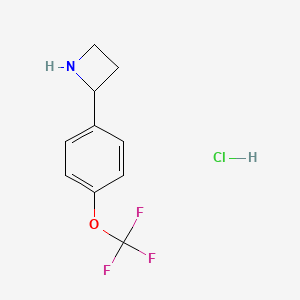
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
